Fmoc-Cys(tBu)-OH

Beschreibung

The exact mass of the compound Fmoc-Cys(tBu)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334299. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Cys(tBu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cys(tBu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

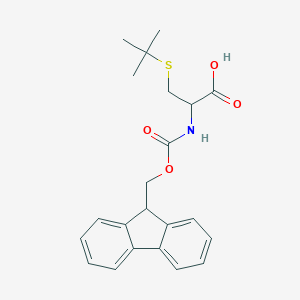

IUPAC Name |

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-13-9 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys(tBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-S-tert-butyl-L-cysteine, commonly abbreviated as Fmoc-Cys(tBu)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (tBu) group on the sulfur atom of the cysteine side chain, offers orthogonal protection essential for the precise assembly of complex peptide sequences.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-Cys(tBu)-OH for professionals in peptide research and drug development.

Core Chemical Properties

Fmoc-Cys(tBu)-OH is a white crystalline powder with well-defined chemical and physical properties critical for its application in peptide synthesis.[1] These properties ensure its stability, solubility, and reactivity under specific experimental conditions.

Physicochemical Data

A summary of the key quantitative data for Fmoc-Cys(tBu)-OH is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₅NO₄S | [2] |

| Molecular Weight | 399.50 g/mol | [2] |

| Melting Point | 135 - 145 °C | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | 2-8°C | [2] |

| Purity (HPLC) | ≥98.0% | [4] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(tBu)-OH is a cornerstone of the Fmoc/tBu orthogonal strategy in SPPS. This strategy allows for the selective removal of the N-terminal Fmoc group to enable peptide chain elongation without affecting the acid-sensitive side-chain protecting groups, including the S-tBu group of cysteine.

Experimental Workflow

The general workflow for incorporating an Fmoc-Cys(tBu)-OH residue into a growing peptide chain on a solid support involves a cyclical process of deprotection and coupling.

References

An In-depth Technical Guide to Fmoc-Cys(tBu)-OH: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Cys(tBu)-OH (N-α-Fmoc-S-tert-butyl-L-cysteine) is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique S-tert-butyl protecting group offers specific advantages in the synthesis of complex peptides, particularly where controlled disulfide bond formation is not immediately desired post-cleavage. This technical guide provides a comprehensive overview of the molecular properties of Fmoc-Cys(tBu)-OH, detailed experimental protocols for its use in peptide synthesis, and a discussion of its applications in research and drug development.

Core Molecular Data

Fmoc-Cys(tBu)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a tert-butyl (tBu) group. These protecting groups are fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C22H25NO4S | [1][2][3][4][5] |

| Molecular Weight | 399.5 g/mol (also cited as 399.50 and 399.51 g/mol ) | [1][2][3][4][6] |

| CAS Number | 67436-13-9 | [2][3][4][6] |

| Appearance | White powder | [5] |

| Melting Point | 135 - 145 °C | [5] |

| Optical Rotation | [a]D20 = -22 ± 3º (c=1 in DMF) | [5] |

| Purity | ≥98.0% (HPLC) | [4][5] |

| Storage Temperature | 2-8°C | [4] |

Chemical Structure

The structure of Fmoc-Cys(tBu)-OH is characterized by the L-cysteine backbone with the Fmoc group attached to the nitrogen and the tert-butyl group linked to the sulfur atom.

Role in Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis, the Fmoc group provides temporary protection of the N-terminal amine, which is removed under mild basic conditions (e.g., piperidine) at each cycle of amino acid addition.[7] The S-tert-butyl group, however, is stable to these basic conditions and also to the standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin.[6][8] This stability makes Fmoc-Cys(tBu)-OH a valuable tool when a free thiol is not desired immediately after synthesis and cleavage.[9]

Experimental Protocols

The following protocols are synthesized from standard procedures in solid-phase peptide synthesis and specific considerations for Fmoc-Cys(tBu)-OH.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide using Fmoc-Cys(tBu)-OH follows the general cycle of Fmoc-SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling Protocol for Fmoc-Cys(tBu)-OH

This protocol describes the incorporation of Fmoc-Cys(tBu)-OH into the growing peptide chain on the solid support.

-

Resin Preparation : The peptide-resin with a free N-terminal amine is washed thoroughly with DMF.

-

Activation : In a separate vessel, pre-activate Fmoc-Cys(tBu)-OH (3-5 equivalents relative to resin substitution) with a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF for 2-3 minutes.

-

Coupling : Add the activated Fmoc-Cys(tBu)-OH solution to the resin.

-

Reaction : Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring : The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing : Wash the resin thoroughly with DMF to remove excess reagents.

Cleavage and Deprotection of the Peptide

The S-tert-butyl group is highly stable to TFA. Therefore, standard cleavage cocktails will release the peptide from the resin and remove other acid-labile side-chain protecting groups (like Boc, Trt, OtBu), but will leave the Cys(tBu) intact.[8] For removal of the tBu group, harsher conditions or specific reagents are necessary.

Protocol 3.3.1: Standard TFA Cleavage (Cys(tBu) remains)

-

Resin Preparation : Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail, for example, TFA/TIS/H2O (95:2.5:2.5).

-

Cleavage Reaction : Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.

-

Peptide Precipitation : Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification : Centrifuge to pellet the peptide, wash with cold ether, and then purify by HPLC.

Protocol 3.3.2: Deprotection of Cys(tBu) with Mercury(II) Acetate [3]

This method is performed post-cleavage and purification of the Cys(tBu)-containing peptide.

-

Dissolution : Dissolve the purified peptide in ice-cold TFA (5-10 mg/mL).

-

Reagent Addition : Add mercury(II) acetate (10 equivalents per tBu group) and stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.

-

TFA Removal : Remove the TFA by evaporation under reduced pressure.

-

Redissolution : Redissolve the residue in 10% aqueous acetic acid.

-

Thiol Addition : Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours.

-

Purification : Remove the precipitate by centrifugation and desalt the supernatant by HPLC to obtain the peptide with a free cysteine thiol.

Protocol 3.3.3: Deprotection of Cys(tBu) with TMSBr-thioanisole/TFA [10]

This method can be used for the simultaneous cleavage from the resin and deprotection of the Cys(tBu) group.

-

Reagent Mixture : Prepare a solution of 1M trimethylsilyl bromide (TMSBr)-thioanisole in TFA.

-

Scavenger Addition : Add 1,2-ethanedithiol (EDT) as a scavenger.

-

Reaction : Treat the peptide-resin with this mixture to achieve cleavage and deprotection.

Logical Workflow for Synthesis Strategy

The choice of cysteine protecting group is a critical decision in the design of a peptide synthesis strategy, especially for peptides containing multiple disulfide bonds.

Caption: Decision workflow for selecting a cysteine protecting group strategy.

Applications

Fmoc-Cys(tBu)-OH is a versatile reagent with applications in various areas of research and development:

-

Peptide Synthesis : It is a fundamental building block for introducing cysteine residues into peptides when the thiol group needs to remain protected after the initial synthesis and purification.[5]

-

Drug Development : The resulting peptides can be used in drug discovery programs. The protected cysteine can be a site for later modification or conjugation.[5]

-

Protein Engineering : It can be used to incorporate protected cysteine residues at specific sites in synthetic proteins or protein domains, allowing for controlled subsequent modifications.[5]

-

Bioconjugation : Peptides synthesized with Fmoc-Cys(tBu)-OH can be deprotected under specific conditions to allow for conjugation to other molecules, such as fluorescent dyes, polymers, or surfaces.[5]

Conclusion

Fmoc-Cys(tBu)-OH is an indispensable tool in the repertoire of the peptide chemist. Its robust S-tert-butyl protecting group provides an orthogonal protection strategy that is stable to the conditions of both Fmoc deprotection and standard TFA cleavage. This allows for the synthesis of cysteine-containing peptides where the thiol group is revealed in a separate, controlled step after initial purification. The detailed protocols and strategic workflows provided in this guide are intended to facilitate the effective use of Fmoc-Cys(tBu)-OH in advancing peptide research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. digital.csic.es [digital.csic.es]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Fmoc-Cys(tBu)-OH: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of a Key Building Block in Peptide Synthesis

Introduction

N-α-Fmoc-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH) is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptide sequences. The tert-butyl (tBu) protecting group on the sulfhydryl side chain offers stability against premature cleavage and side reactions, while the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group. The solubility of this building block in various organic solvents is a paramount consideration for efficient and successful peptide synthesis, directly impacting reaction kinetics, coupling efficiency, and overall yield. This technical guide provides a comprehensive overview of the solubility of Fmoc-Cys(tBu)-OH in commonly used solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Fmoc-Cys(tBu)-OH and Related Compounds

Precise quantitative solubility data for Fmoc-Cys(tBu)-OH is not extensively published. However, based on information for structurally similar Fmoc-protected amino acids and qualitative observations from product literature, a solubility profile can be established. The following table summarizes available quantitative and qualitative data for Fmoc-Cys(tBu)-OH and related compounds to provide researchers with a practical reference.

| Solvent | Compound | Concentration | Observation | Molar Concentration (Approx.) |

| Dimethylformamide (DMF) | Fmoc-Cys(Trt)-OH | 1 mmole in 2 ml | Clearly soluble | 0.5 M |

| Dimethylformamide (DMF) | Fmoc-Cys(tBu)-OH | c=1 (10 mg/mL) | Soluble | ~0.025 M |

| Dimethyl Sulfoxide (DMSO) | Fmoc-Cys(Trt)-OH | 100 mg/mL | Soluble | ~0.17 M |

| N-Methyl-2-pyrrolidone (NMP) | Fmoc-amino acids (general) | Not Specified | Generally soluble | - |

| Dichloromethane (DCM) | Fmoc-amino acids (general) | Not Specified | Soluble | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Fmoc-amino acids (general) | 0.2 M | Good solubility | 0.2 M |

| PolarClean | Fmoc-amino acids (general) | >0.4 M - >0.9 M | Highly soluble | >0.4 M - >0.9 M |

Note: The data for Fmoc-Cys(Trt)-OH is included as a proxy due to its structural similarity to Fmoc-Cys(tBu)-OH. The tert-butyl protecting group is smaller than the trityl group, which may influence solubility. The c=1 concentration for Fmoc-Cys(tBu)-OH in DMF is derived from a product sheet specifying conditions for optical rotation measurement, indicating at least this level of solubility.[1] Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents like DMF, NMP, and DMSO.

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following detailed protocol for determining the solubility of Fmoc-Cys(tBu)-OH is provided. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the saturation solubility of Fmoc-Cys(tBu)-OH in a specific solvent at a controlled temperature.

Materials:

-

Fmoc-Cys(tBu)-OH (high purity)

-

Solvent of interest (e.g., DMF, NMP, DCM, DMSO, HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (detection wavelength typically 265 nm for the Fmoc group)

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of Fmoc-Cys(tBu)-OH of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the saturated solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Cys(tBu)-OH to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials in a constant temperature environment (e.g., 25 °C) and stir the contents vigorously using a magnetic stirrer.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the prepared standard solutions and the diluted sample solutions by HPLC.

-

Inject a consistent volume for all samples.

-

Record the peak area of the Fmoc-Cys(tBu)-OH peak for each chromatogram.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of Fmoc-Cys(tBu)-OH.

References

The Sentinel Thiol: A Technical Guide to the tBu Protecting Group in Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the strategic protection of reactive functional groups is paramount. The thiol side chain of cysteine, with its inherent nucleophilicity and propensity for oxidation, presents a significant synthetic challenge. Among the arsenal of protective groups, the tert-butyl (tBu) group has carved out a crucial role, offering a unique balance of stability and selective lability. This in-depth technical guide provides a comprehensive overview of the tBu protecting group in cysteine derivatives, detailing its applications, quantitative performance, and the experimental protocols necessary for its successful implementation.

The Role and Significance of the tBu Protecting Group

The tert-butyl (tBu) group serves as a robust shield for the sulfhydryl moiety of cysteine, preventing unwanted side reactions during peptide synthesis. Its primary applications are in both Boc/Bn and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. The stability of the S-tBu linkage to common reagents used in these synthetic schemes, such as piperidine for Fmoc removal and trifluoroacetic acid (TFA) for resin cleavage (in the absence of strong nucleophiles), makes it a valuable tool for chemists.[1][2] This stability allows for the synthesis of complex peptides where the cysteine thiol needs to remain masked until a specific deprotection step is desired.

One of the key advantages of the tBu group over other common cysteine protecting groups, such as trityl (Trt), is the reduced propensity for racemization at the C-terminal cysteine residue during synthesis.[1] Furthermore, it can help minimize the formation of piperidinylalanine adducts, a common side reaction in Fmoc-SPPS.

Quantitative Data Presentation

The selection of a protecting group is often guided by quantitative metrics of its performance. The following tables summarize key data for the tBu group in comparison to other commonly used cysteine protecting groups.

Table 1: Stability of Common Cysteine Protecting Groups

| Protecting Group | Stable to 20% Piperidine/DMF | Stable to TFA/Scavengers | Stable to Iodine Oxidation |

| tBu | Yes | Yes[2] | Yes |

| Trt (Trityl) | Yes | No (Labile to mild acid) | No |

| Acm (Acetamidomethyl) | Yes | Yes | No (Labile to iodine) |

| StBu (tert-Butylthio) | Yes | Yes | Yes |

Table 2: Deprotection Conditions and Performance of Cys(tBu)

| Deprotection Reagent | Conditions | Reaction Time | Yield | Notes |

| HF (Hydrogen Fluoride) | Anisole scavenger, 0°C | 1 hour | Good | Standard for Boc-SPPS. |

| TFMSA (Trifluoromethanesulfonic acid) | Thioanisole, EDT scavengers, 0°C to RT | 30-60 min | Good | Used in Boc-SPPS for simultaneous cleavage and deprotection.[3] |

| Hg(OAc)₂ (Mercury(II) Acetate) | pH 4.0, followed by β-mercaptoethanol | 5 hours | Variable | Toxic reagent, use with caution.[1] |

| TMSBr-thioanisole/TFA | 1M TMSBr, thioanisole, EDT scavenger, 0°C | 15 min | High | Efficient and rapid deprotection.[4] |

| PdCl₂ (Palladium(II) Chloride) | Aqueous buffer, 37°C | 30 min | High | Mild conditions, orthogonal to other protecting groups.[5] |

Table 3: Racemization of C-terminal Cysteine Derivatives

| Cysteine Derivative | Racemization (%) during coupling |

| Fmoc-Cys(tBu)-OH | Low |

| Fmoc-Cys(Trt)-OH | 3.3%[1] |

| Fmoc-Cys(Dpm)-OH | 6.8%[1] |

| Fmoc-Cys(Thp)-OH | 0.74%[1] |

| Fmoc-Cys(Acm)-OH | Generally low[6] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of protecting groups in synthesis.

Synthesis of S-tert-butyl-L-cysteine

This protocol describes the acid-catalyzed S-alkylation of cysteine with isobutene.

Materials:

-

L-cysteine

-

Liquid isobutene

-

Concentrated sulfuric acid

-

Dioxane

-

Diethyl ether

-

Ammonia solution

Procedure:

-

Suspend L-cysteine in dioxane.

-

Add concentrated sulfuric acid dropwise while cooling in an ice bath.

-

Add liquid isobutene to the mixture and stir in a sealed vessel at room temperature for 48 hours.

-

After the reaction, cool the mixture and slowly add water.

-

Extract the aqueous layer with diethyl ether to remove by-products.

-

Neutralize the aqueous layer with an ammonia solution to precipitate the S-tert-butyl-L-cysteine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Deprotection of Cys(tBu)

This method offers a rapid and efficient removal of the tBu group.[4]

Materials:

-

Cys(tBu)-containing peptide resin

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Trimethylsilyl bromide (TMSBr)

-

Cold diethyl ether

Procedure:

-

Prepare the cleavage cocktail: To a solution of thioanisole and EDT in TFA, cooled to 0°C, add 1M TMSBr. A typical ratio is 1M TMSBr-thioanisole/TFA in the presence of EDT.[4]

-

Add the peptide resin to the cleavage cocktail.

-

Stir the mixture at 0°C for 15 minutes.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the peptide under vacuum.

This protocol provides a mild and orthogonal deprotection method.[5]

Materials:

-

Cys(tBu)-containing peptide

-

Palladium(II) chloride (PdCl₂)

-

Aqueous buffer (e.g., phosphate buffer, pH 7)

Procedure:

-

Dissolve the Cys(tBu)-containing peptide in the aqueous buffer.

-

Add a solution of PdCl₂ (typically 10 equivalents) to the peptide solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.[5]

-

Monitor the reaction progress by HPLC.

-

Upon completion, the palladium can be removed by precipitation with a thiol-containing reagent (e.g., DTT) and centrifugation, followed by purification of the peptide by HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex chemical processes and biological pathways.

Caption: Fmoc-SPPS workflow for synthesizing a peptide containing a Cys(tBu) residue.

Caption: Synthesis of an activity-based probe using a Cys(tBu) protected peptide.

Conclusion

The tert-butyl protecting group for cysteine is a cornerstone of modern peptide chemistry. Its robust nature, coupled with the availability of diverse and efficient deprotection methods, provides chemists with a versatile tool for the synthesis of complex peptides and protein analogues. The lower propensity for racemization compared to other protecting groups further solidifies its importance in producing high-purity peptides for research, diagnostics, and therapeutic development. A thorough understanding of its characteristics and the associated experimental protocols, as outlined in this guide, is essential for any scientist working in the field of peptide and protein science.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Fmoc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the chemical mechanisms of both the protection of amino acids and the subsequent deprotection steps, present quantitative data to illustrate reaction kinetics, detail common side reactions, and provide standardized experimental protocols.

Introduction to Fmoc Chemistry

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifiend, revolutionized the way peptides are created by building the peptide chain on an insoluble resin support.[1][2] This allows for easy removal of excess reagents and byproducts by simple filtration and washing.[2] The success of this method hinges on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid to prevent self-polymerization.[3]

The Fmoc group, developed in the late 1970s, is a base-labile protecting group that offers a significant advantage of orthogonality with acid-labile side-chain protecting groups.[3][4] This means the Nα-Fmoc group can be removed under mild basic conditions without disturbing the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the resin.[3][4] This strategy, known as the Fmoc/tBu approach, is now the most widely used methodology in peptide synthesis.[1]

The Chemistry of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the Nα-amino group of an amino acid. This is typically achieved by reacting the amino acid with an activated Fmoc derivative. The most common reagents for this purpose are 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[4][5] Fmoc-OSu is often preferred as it reduces the formation of unwanted Fmoc-oligopeptide byproducts that can occur with the more reactive Fmoc-Cl.[5][6]

The reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc-OSu reagent, forming a stable carbamate linkage.[5]

Figure 1: Fmoc protection of an amino acid using Fmoc-OSu.

The Mechanism of Fmoc Deprotection

The key feature of the Fmoc group is its lability to bases.[4] The removal is a rapid process that proceeds via a β-elimination (E1cB) mechanism.[5][7]

Step-by-Step Mechanism:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8][9] This is the rate-determining step. The resulting carbanion is stabilized by the aromatic nature of the fluorene system.[5][7]

-

β-Elimination: The stabilized carbanion undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3][9]

-

DBF Scavenging: The liberated dibenzofulvene is an electrophile and can react with nucleophiles, including the newly deprotected amine of the peptide chain. To prevent this side reaction, a secondary amine like piperidine is used in excess. Piperidine acts as a scavenger, reacting with DBF via a Michael-type addition to form a stable, soluble adduct that is easily washed away.[4][8]

Figure 2: The E1cB mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Deprotection

The efficiency of Fmoc deprotection is influenced by the base, its concentration, the solvent, and the specific amino acid sequence.[8][9] Piperidine at a concentration of 20% in N,N-dimethylformamide (DMF) is the standard reagent for this step.[4] The reaction is typically very fast, often completed within minutes.

| Base | Concentration (in DMF) | t½ (Half-life) for Fmoc-Val | Deprotection (%) after 240 min for Fmoc-Gly-PS | Reference(s) |

| Piperidine | 20% (v/v) | 6 seconds | 100% | [9] |

| Piperidine | 5% (v/v) | - | - | |

| Morpholine | 50% (v/v) | 60 seconds | 100% | [9] |

| Morpholine | 10% (v/v) | - | 75% | [9] |

| DBU | 2% (v/v) | Very Fast | - | [10] |

| Piperazine | 10% (w/v) | Slower than Piperidine | - | [11] |

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a much stronger, non-nucleophilic base that can be used for very rapid deprotection, especially in cases of aggregation. However, it can increase the risk of side reactions like aspartimide formation.[10]

Common Side Reactions and Mitigation

While the Fmoc strategy is robust, certain side reactions can occur during the basic deprotection step.

-

Aspartimide Formation: This is a significant side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) or asparagine (Asn) residue, forming a cyclic imide.[12][13] This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts, all of which are difficult to separate from the target peptide.[13][14]

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly prevalent when proline is the second residue in the sequence.[13][15]

-

Racemization: The basic conditions can cause epimerization of optically active amino acids, especially C-terminal cysteine.[12][15]

-

Mitigation: Using piperazine with 0.1M HOBt has been shown to cause significantly less racemization of C-terminal cysteine compared to piperidine.[12]

-

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based solid-phase peptide synthesis involves four main steps that are repeated for each amino acid addition.

Figure 3: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol for Nα-Fmoc Protection of an Amino Acid (using Fmoc-OSu)

This protocol is adapted from a general procedure for synthesizing Fmoc-amino acids.[6]

-

Suspension: Suspend the free amino acid (1 equivalent) in methylene chloride.

-

Silylation (Optional but recommended): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2 equivalents). If the amino acid has a hydroxyl group (e.g., Thr, Ser), add an additional equivalent of MSTFA.

-

Reflux: Reflux the mixture until a clear solution is obtained (typically 1-8 hours).

-

Cooling: Cool the solution to room temperature.

-

Fmoc-OSu Addition: Add a solution of Fmoc-OSu (1 equivalent) in methylene chloride over 10-15 minutes.

-

Reaction: Stir the resulting mixture at room temperature until the reaction is complete as monitored by TLC or HPLC (typically 2-73 hours).

-

Workup: Add methanol (e.g., 10 mL for a 20 mmol scale) and stir for 30 minutes. Evaporate the solvent.

-

Purification: The crude product can be purified by washing with a mixture of 10% aqueous citric acid/methanol (1:1), followed by water until the filtrate is neutral. Dry the product under vacuum.[6]

Protocol for Fmoc Deprotection in SPPS

This is a standard protocol for removing the Fmoc group from a peptide-resin.[8][16]

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.

-

Solution Removal: Drain the piperidine solution. The concentration of the DBF-piperidine adduct in this solution can be measured spectrophotometrically (~301 nm) for quantitative analysis of resin loading.[8]

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature.

-

Solution Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly to remove all residual piperidine and the DBF-piperidine adduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Monitoring (Optional): The completion of the deprotection can be confirmed with a qualitative Kaiser (ninhydrin) test. A positive result (blue beads) indicates the presence of the desired free primary amine.[8] The resin is now ready for the next coupling step.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. peptide.com [peptide.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. peptide.com [peptide.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis of Fmoc-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and methodologies for the synthesis of N-α-Fmoc-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The following sections detail the synthetic pathway, experimental protocols, and quantitative data to facilitate its efficient and high-purity preparation in a laboratory setting.

Introduction

Fmoc-Cys(tBu)-OH is an essential amino acid derivative utilized in the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino group, while the tert-butyl (tBu) group offers acid-stable protection for the thiol side chain of cysteine. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS. The tBu group's stability under the basic conditions required for Fmoc removal prevents unwanted side reactions at the cysteine thiol, ensuring the integrity of the peptide chain during elongation.

Synthetic Pathway

The synthesis of Fmoc-Cys(tBu)-OH is typically achieved in a two-step process starting from L-cysteine. The first step involves the S-alkylation of the thiol group with a tert-butyl source, followed by the N-protection of the amino group with an Fmoc reagent.

Caption: Overall synthetic pathway for Fmoc-Cys(tBu)-OH.

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of Fmoc-Cys(tBu)-OH.

Synthesis of S-tert-butyl-L-cysteine

The S-tert-butylation of L-cysteine can be achieved through direct alkylation using tert-butyl bromide in the presence of a base.

Materials:

-

L-Cysteine

-

tert-Butyl bromide

-

A suitable base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve L-cysteine in an aqueous solution of the chosen base.

-

Add tert-butyl bromide to the solution. The reaction is typically carried out at room temperature.

-

Stir the mixture for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, acidify the reaction mixture to precipitate the S-tert-butyl-L-cysteine product.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

N-Fmoc Protection of S-tert-butyl-L-cysteine

The protection of the α-amino group is commonly performed using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Materials:

-

S-tert-butyl-L-cysteine

-

Fmoc-OSu or Fmoc-Cl

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., acetone/water, dioxane/water)

Procedure:

-

Dissolve S-tert-butyl-L-cysteine in the chosen solvent system containing the base.

-

Add a solution of Fmoc-OSu or Fmoc-Cl dropwise to the mixture while maintaining the temperature, typically at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC or HPLC analysis.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a suitable acid (e.g., citric acid, HCl) to precipitate the Fmoc-Cys(tBu)-OH product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.

Caption: Detailed workflow for the synthesis of Fmoc-Cys(tBu)-OH.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Fmoc-Cys(tBu)-OH. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Step 1: S-tert-butylation of L-Cysteine | Step 2: N-Fmoc protection of S-tert-butyl-L-cysteine | Overall |

| Typical Yield | 60-85% | 80-95% | 48-81% |

| Purity (by HPLC) | >95% | >98% | >98% |

| Reaction Time | 4-12 hours | 2-6 hours | 6-18 hours |

| Reaction Temperature | Room Temperature | Room Temperature | - |

Conclusion

The synthesis of Fmoc-Cys(tBu)-OH via S-tert-butylation of L-cysteine followed by N-Fmoc protection is a well-established and efficient method. The protocols outlined in this guide, when coupled with careful monitoring and purification, can consistently yield high-purity material suitable for demanding applications in peptide synthesis and drug development. The orthogonal protection offered by the Fmoc and tBu groups makes this derivative an invaluable tool for the construction of complex cysteine-containing peptides.

An In-depth Technical Guide on the Applications of Fmoc-Cys(tBu)-OH in Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nα-Fmoc-S-tert-butyl-L-cysteine [Fmoc-Cys(tBu)-OH] is a pivotal amino acid derivative employed in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The robust S-tert-butyl (tBu) protecting group offers unique stability, providing an orthogonal approach to the more common acid-labile groups like trityl (Trt). This technical guide details the core properties, diverse applications, and detailed experimental protocols for Fmoc-Cys(tBu)-OH. It serves as a comprehensive resource for its strategic implementation in the synthesis of complex peptides, including those with specific disulfide bond architectures, for applications in biochemical research and pharmaceutical development.

Introduction to Cysteine Protection in Peptide Synthesis

Cysteine's nucleophilic thiol side chain (-SH) is highly reactive and prone to undesired side reactions, such as oxidation to form disulfide dimers or alkylation, during the iterative steps of peptide synthesis.[1] To ensure the integrity of the final peptide, this thiol group must be masked with a protecting group. The choice of protecting group is a critical strategic decision that dictates how and when the free thiol is revealed for subsequent modifications, most notably the formation of disulfide bridges which are essential for the structural and functional integrity of many biologically active peptides.[2][3]

Fmoc-Cys(tBu)-OH is a derivative where the alpha-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain thiol is protected by a tert-butyl (tBu) thioether linkage.[4][5] The tBu group's distinct stability profile makes it an invaluable tool for complex synthetic strategies.

Core Properties of the S-tert-butyl (tBu) Group

The utility of Fmoc-Cys(tBu)-OH stems from the specific chemical properties of the tBu protecting group.

-

Stability: The tBu group is stable to the standard basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal during SPPS.[6][7] It is also notably stable to the standard final cleavage cocktail of neat trifluoroacetic acid (TFA) with common scavengers, a condition that readily cleaves many other side-chain protecting groups like Boc and Trt.[6] This stability allows for the isolation of a fully deprotected peptide except for the Cys(tBu) residue(s).

-

Orthogonality: This stability to standard TFA cleavage renders the tBu group orthogonal to acid-labile groups like Trt, Dpm, and Mmt.[7][8] This orthogonality is crucial for the regioselective synthesis of peptides with multiple disulfide bonds, where different cysteine pairs can be deprotected and oxidized sequentially.[7]

-

Cleavage: Removal of the tBu group requires specific, harsher conditions than standard TFA cleavage. This "hard acid" lability or treatment with specific reagents prevents premature deprotection. Cleavage is typically achieved post-synthesis and purification of the Cys(tBu)-containing peptide.[6][7]

Applications in Biochemical Research

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(tBu)-OH is used as a standard building block in automated and manual Fmoc-SPPS to incorporate cysteine residues into a peptide sequence.[5] Its primary advantage lies in preventing side reactions at the thiol group during chain elongation.

Synthesis of Disulfide-Bridged Peptides

A major application is in the synthesis of peptides containing one or more disulfide bonds. The strategy allows for the purification of the linear peptide with its cysteine residue(s) still protected by the tBu group. Subsequent selective deprotection and controlled oxidation can then be performed in solution to form the desired disulfide bridge(s), minimizing the formation of incorrect isomers or polymers.[7] This method has been successfully used in the synthesis of complex molecules like insulin analogues and various conotoxins.[7]

Protein Engineering and Drug Development

In protein engineering, Fmoc-Cys(tBu)-OH allows for the precise placement of cysteine residues that can later be deprotected for specific modifications, such as bioconjugation to attach labels, drugs, or other molecules.[4] In drug development, many therapeutic peptides require disulfide bonds for their conformational stability and biological activity.[9] The use of Fmoc-Cys(tBu)-OH provides a reliable method to achieve the correct disulfide connectivity, which is critical for efficacy and safety.[4][9]

Quantitative Data Summary

Quantitative data regarding the performance and characteristics of cysteine protecting groups is crucial for synthetic planning.

| Table 1: Comparative Analysis of Common Cysteine Protecting Groups in Fmoc-SPPS | ||||

| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Common Cleavage Conditions |

| tert-butyl | tBu | Stable | Stable | Hg(OAc)₂ then H₂S/thiol; Tl(TFA)₃; MeSiCl₃/Ph₂SO[6][7][10] |

| Trityl | Trt | Stable | Labile | TFA with scavengers (e.g., TIS, EDT)[7] |

| Acetamidomethyl | Acm | Stable | Stable | Iodine (forms disulfide); Hg(OAc)₂ then H₂S/thiol[7] |

| tert-butylthio | StBu | Stable | Stable (if no thiols) | Reduction with thiols (DTT) or phosphines (TCEP)[2][7][11] |

| Table 2: Reagent Cocktails for S-tBu Group Cleavage and/or Disulfide Formation | |||

| Reagents | Conditions | Result | Reference |

| 1M Trimethylsilyl bromide-thioanisole/TFA with 1,2-ethanedithiol | Room Temperature | Full deprotection to free thiol | [10] |

| Mercury(II) acetate [Hg(OAc)₂] in cold TFA-anisole or aq. AcOH | Room Temperature, followed by thiol treatment | Deprotection to free thiol | [6][7][10] |

| Thallium(III) trifluoroacetate [Tl(TFA)₃] | Room Temperature | Direct oxidation to disulfide | [6] |

| DMSO in TFA | Room Temperature | Direct oxidation to disulfide | [6] |

| HF with anisole scavenger | 0 °C | Deprotection to free thiol | [6] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cys(tBu)-OH in Manual Fmoc-SPPS

This protocol outlines a single coupling cycle for adding Fmoc-Cys(tBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 10 minutes, drain, and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Cys(tBu)-OH (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm coupling completion. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage of the Peptide from Resin and S-tBu Group Removal

This two-stage protocol is for obtaining a peptide with a free cysteine thiol.

Stage A: Cleavage from Resin

-

Preparation: After final Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.

-

Cleavage Reaction:

-

Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)). Note: Avoid thiol-based scavengers if other protecting groups sensitive to them are present.

-

Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the Cys(tBu)-protected peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Stage B: S-tBu Group Deprotection

-

Deprotection Reaction:

-

Dissolve the purified, lyophilized Cys(tBu)-peptide in a suitable solvent like aqueous acetic acid.

-

Add Mercury(II) acetate [Hg(OAc)₂] (approx. 10 eq. per thiol) and stir for 1-2 hours at room temperature.[7]

-

-

Thiol Regeneration:

-

Add a thiol scavenger like β-mercaptoethanol to the reaction mixture to precipitate the mercury salts and liberate the free cysteine thiol.

-

Isolate the deprotected peptide via another round of HPLC purification.

-

Protocol 3: On-Resin Cleavage and S-tButylation Mitigation

To avoid the formation of S-tert-butylated cysteine side products from tBu cations released from other protecting groups (e.g., Ser(tBu), Thr(tBu)), a specialized cleavage strategy can be employed.[12]

-

Initial Treatment: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes. The high concentration of thiol scavengers (thioanisole, DMS, DTT) effectively captures stray tBu cations.

-

Final Cleavage: Add additional TFA to the mixture to bring the proportion up to 80% and continue the cleavage for another 150 minutes.

-

Workup: Proceed with peptide precipitation and purification as described in Protocol 2, Stage A.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of Fmoc-Cys(tBu)-OH.

Caption: Standard workflow for the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Synthesis workflow for a cyclic disulfide-bridged peptide using Fmoc-Cys(tBu)-OH.

Caption: Decision logic for selecting a cysteine protecting group based on the synthetic goal.

Conclusion

Fmoc-Cys(tBu)-OH is a specialized yet highly valuable reagent in the peptide chemist's toolkit. Its key feature—the stability of the tBu group to standard TFA cleavage—provides essential orthogonality for complex synthetic challenges. While its removal requires specific and often harsh conditions, this property enables the reliable synthesis of purified linear peptides that can be later cyclized in a controlled manner. This makes Fmoc-Cys(tBu)-OH particularly well-suited for the production of peptides with defined disulfide bridges, a common structural motif in pharmacologically active molecules. Proper understanding of its properties and cleavage conditions, as outlined in this guide, is essential for its successful application in advanced biochemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-Cys(tBu)-OH = 98.0 HPLC 67436-13-9 [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. Acid-labile Cys-protecting groups for the Fmoc/tBu strategy: filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

The Tert-Butyl Group: A Robust Thiol Protector for Advancing Research and Drug Development

An In-Depth Technical Guide

In the intricate landscape of chemical synthesis, particularly within peptide and protein chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures and functionalities. Among the arsenal of protective moieties for the sulfhydryl group of cysteine and other thiols, the tert-butyl (tBu) group stands out for its unique stability and distinct deprotection pathways. This technical guide provides a comprehensive overview of the tert-butyl group as a thiol protector, catering to researchers, scientists, and drug development professionals. We delve into its applications, deprotection methodologies, and quantitative performance, offering detailed experimental protocols and visual workflows to facilitate its effective implementation in the laboratory.

Core Principles of Thiol Protection with the Tert-Butyl Group

The primary role of a thiol protecting group is to mask the highly nucleophilic and easily oxidizable sulfhydryl group (-SH) during multi-step syntheses, preventing unwanted side reactions. The tert-butyl group, introduced as an S-tert-butyl ether, offers exceptional stability across a wide range of reaction conditions, most notably the acidic conditions commonly used for the removal of other protecting groups in solid-phase peptide synthesis (SPPS), such as the Boc and Trityl groups.[1] This stability makes it an invaluable tool in orthogonal protection strategies, where selective deprotection of different functional groups is required.

The S-tert-butyl group is notably stable to trifluoroacetic acid (TFA), a reagent routinely used in the final cleavage step of Fmoc-based SPPS.[2] This resilience allows for the synthesis of peptides with a protected cysteine residue, which can be later deprotected in solution to facilitate specific disulfide bond formation or further conjugation.

Quantitative Analysis of Deprotection and Side Reactions

The efficiency of deprotection and the prevalence of side reactions are critical considerations in any synthetic strategy. The following tables summarize key quantitative data related to the use of the tert-butyl group for thiol protection.

| Protecting Group | Deprotection Conditions | Time | Yield (%) | Reference |

| S-tert-butyl | Hg(OAc)₂, H₂O/AcOH, pH 4 | 1 hr | High | [3] |

| S-tert-butyl | TFMSA/TFA/scavengers | - | High | [3] |

| S-tert-butyl | 1M TMSBr-thioanisole/TFA, 1,2-ethanedithiol | - | High | [4] |

| S-tert-butyl | PdCl₂ | - | High | [3] |

| S-tert-butyl | TFA/TIS (98/2), 37 °C | 12 hr | ~20% deprotection | [5] |

| S-tert-butyl | Neat TFA, 37 °C | 12 hr | ~20% deprotection | [5] |

Table 1: Comparison of S-tert-butyl Deprotection Methods. This table highlights various reagents and conditions for the removal of the S-tert-butyl group, indicating the versatility of deprotection strategies.

A significant challenge associated with the use of tert-butyl-based protecting groups in peptide synthesis is the potential for S-tert-butylation of unprotected cysteine residues during the final TFA cleavage step. This occurs due to the generation of tert-butyl cations from the cleavage of other protecting groups (e.g., from Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)) or the Boc group.[6] The addition of scavengers to the cleavage cocktail is crucial to mitigate this side reaction.

| Cleavage Cocktail (TFA/Scavengers) | Cleavage Duration | Temperature (°C) | S-tert-butylation (%) | Reference |

| 95:2.5:2.5 TFA/TIS/H₂O | 1 hr | 25 | 15.4 | [6] |

| 95:2.5:2.5 TFA/TIS/H₂O | 30 min | 25 | Lowered | [6] |

| 95:2.5:2.5 TFA/TIS/H₂O | 30 min | 40 | 18.8 | [6] |

| 95:2.5:2.5 TFA/TIS/H₂O | 2 hr | 40 | 32.3 | [6] |

| 70:5:5:10:10:1 TFA/TIS/H₂O/thioanisole/DMS/DTT | 30 min, then 80% TFA for 150 min | RT | Optimal reduction | [6] |

| 89:1:2.5:7.5 TFA/TFMSA/TIS/H₂O | 30 min | RT | 29.7 | [6] |

Table 2: Mitigation of S-tert-butylation Side Reaction in Peptide Cleavage. This table presents quantitative data on the formation of the S-tert-butylated side product under different cleavage conditions and the effectiveness of various scavenger cocktails in minimizing this unwanted modification.

Experimental Protocols

Protocol 1: S-tert-butylation of Cysteine

This protocol describes the introduction of the tert-butyl protecting group onto the thiol side chain of cysteine.

Materials:

-

Cysteine

-

Isobutene or tert-butyl acetate

-

Strong acid catalyst (e.g., sulfuric acid or perchloric acid)

-

Anhydrous solvent (e.g., dichloromethane or dioxane)

-

Trifluoroacetic acid (TFA) for deprotection of the tert-butyl ester, if formed.

Procedure:

-

Dissolve cysteine in the anhydrous solvent in a pressure-resistant vessel.

-

Cool the mixture to 0°C.

-

Carefully add the strong acid catalyst.

-

Introduce a controlled stream of isobutene gas into the reaction mixture or add tert-butyl acetate.

-

Seal the vessel and allow the reaction to proceed at room temperature with stirring for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the vessel and quench the reaction with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If tert-butyl acetate was used, the resulting tert-butyl ester of the amino acid may need to be deprotected by treatment with TFA.[7]

-

Purify the S-tert-butylated cysteine by recrystallization or column chromatography.

Protocol 2: Deprotection of S-tert-butyl Group using Mercury(II) Acetate

This protocol outlines a classic method for the removal of the S-tert-butyl group under relatively mild conditions.

Materials:

-

S-tert-butyl protected peptide or compound

-

Mercury(II) acetate (Hg(OAc)₂)

-

Aqueous acetic acid (10% v/v) or water

-

β-mercaptoethanol

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the S-tert-butyl protected compound in 10% aqueous acetic acid or water.

-

Adjust the pH of the solution to 4.0 with glacial acetic acid.

-

Under an inert atmosphere, add 1.0 equivalent of mercury(II) acetate per S-tert-butyl group.

-

Stir the mixture at room temperature for 1 hour.

-

Add β-mercaptoethanol (a scavenger for excess mercury ions) and continue stirring for an additional 2-4 hours.

-

Monitor the deprotection by HPLC or LC-MS.

-

Upon completion, the deprotected thiol can be isolated by standard workup procedures, such as precipitation or extraction, followed by purification.

Protocol 3: Acidic Deprotection of S-tert-butyl Group with TFMSA

This protocol is suitable for robust molecules and is often used in conjunction with the final cleavage step in Boc-based SPPS.

Materials:

-

S-tert-butyl protected peptide or compound

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol)

Procedure:

-

Dissolve the S-tert-butyl protected compound in a mixture of TFA and scavengers.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFMSA to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at 0°C to room temperature for 1-2 hours.

-

Monitor the deprotection by HPLC or LC-MS.

-

Upon completion, precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate logical workflows where tert-butyl thiol protection plays a crucial role.

Caption: General workflow for thiol protection and deprotection.

Caption: Workflow for peptide cleavage and mitigation of S-tert-butylation.

Caption: Synthesis of an activity-based probe using Cys(tBu).

Conclusion

The tert-butyl group is a powerful and versatile protecting group for thiols, offering exceptional stability that is highly advantageous in complex synthetic endeavors, particularly in peptide and protein chemistry. Its robustness under acidic conditions allows for orthogonal protection strategies, enabling the synthesis of intricate molecules. While the potential for S-tert-butylation during final cleavage presents a challenge, this can be effectively managed with the use of appropriate scavenger cocktails. The diverse deprotection methods available further enhance its utility. By understanding the principles, quantitative aspects, and experimental protocols associated with tert-butyl thiol protection, researchers and drug development professionals can confidently employ this valuable tool to advance their scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Stability of Fmoc-Cys(tBu)-OH

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of protected amino acid building blocks is paramount to achieving high-purity target peptides. Fmoc-Cys(tBu)-OH, a derivative of cysteine with a tert-butyl (tBu) group protecting the reactive thiol side-chain, is utilized in Fmoc-based SPPS. Understanding its stability under the various conditions encountered during synthesis is critical for minimizing side reactions and optimizing outcomes. This guide provides a detailed overview of the stability of Fmoc-Cys(tBu)-OH, potential side reactions, and experimental protocols for its analysis.

Chemical Stability of the S-tert-butyl (tBu) Group

The S-tert-butyl protecting group offers a distinct stability profile compared to other common cysteine protecting groups like trityl (Trt) or acetamidomethyl (Acm). Its stability is a key consideration during both the iterative cycles of SPPS and the final cleavage from the resin.

1.1 Stability to Basic Conditions

During the repetitive Fmoc deprotection steps in SPPS, the peptide-resin is treated with a basic solution, typically 20% piperidine in N,N-dimethylformamide (DMF). The S-tBu group is generally considered stable under these conditions, which is essential for preventing premature deprotection and subsequent side reactions of the free thiol. However, prolonged exposure or harsh basic conditions can lead to side reactions, primarily β-elimination[1][2][3].

1.2 Stability to Acidic Conditions

The S-tBu group is labile to strong acidic conditions, which are typically used for the final cleavage of the peptide from the resin and removal of most side-chain protecting groups. However, it is significantly more stable to acid than the commonly used S-Trityl (Trt) group[4][5]. While standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) will remove the tBu group, its slower cleavage kinetics compared to Trt must be considered.

Complete removal of the tBu group can be challenging and may require specific cleavage cocktails or extended reaction times[6][7]. For instance, 1M trimethylsilyl bromide-thioanisole/TFA has been reported as an efficient reagent for the cleavage of tBu-protected cysteine[6]. Conversely, the tBu group is stable to dilute TFA (e.g., 1%), allowing for its use in strategies that require selective deprotection of other acid-labile groups[7].

Summary of S-tBu Protecting Group Stability

| Condition/Reagent | Stability of S-tBu Group | Notes |

| 20% Piperidine in DMF | Generally Stable | Prolonged exposure may lead to β-elimination[1][2][3]. |

| High % TFA (e.g., 95%) | Labile | Cleavage can be slower than for S-Trt; scavengers are crucial to prevent S-tert-butylation[8][9]. |

| 1% TFA in DCM | Stable | Allows for orthogonal deprotection schemes where other acid-labile groups like Mmt are removed[7]. |

| Mercury(II) Acetate | Labile | Can be used for deprotection but involves toxic heavy metals[7]. |

| Triisopropylsilane (TIS) in TFA | Partial/Slow Removal | TIS can act as a reducing agent to slowly facilitate the removal of the tBu group[9]. |

Common Side Reactions Involving Fmoc-Cys(tBu)-OH

Several side reactions can occur during the incorporation of cysteine residues in SPPS, impacting the purity and yield of the final peptide.

2.1 Racemization

Cysteine derivatives are known to be susceptible to racemization during the activation step for coupling, especially when using ureonium- or phosphonium-based coupling reagents in the presence of a base like diisopropylethylamine (DIEA)[10][11]. The extent of racemization is dependent on the protecting group, coupling method, and temperature. While specific quantitative data for Fmoc-Cys(tBu)-OH is not extensively detailed in the provided results, comparisons with other protecting groups suggest that the choice of protecting group has a significant impact. For example, Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%) during DIPCDI/Oxyma Pure coupling[1][7].

Comparative Racemization of Cysteine Derivatives

| Fmoc-Cys Derivative | Coupling Method | % D-Cys Formation | Reference |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [1][7] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [1][7] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [1][7] |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% |

This table illustrates the impact of the protecting group on racemization; specific data for Fmoc-Cys(tBu)-OH under these exact conditions was not found in the search results.

2.2 β-Elimination

Under the basic conditions of Fmoc deprotection, cysteine residues can undergo β-elimination of the protected thiol to form a dehydroalanine intermediate. This intermediate can then react with piperidine from the deprotection solution to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of +51 Da[3]. This side reaction is particularly problematic for C-terminal cysteine residues[1][3]. The use of sterically bulky protecting groups can influence the rate of this side reaction[3].

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(tBu)-OH (Nα-Fmoc-S-tert-butyl-L-cysteine) is a crucial building block in solid-phase peptide synthesis (SPPS), prized for its role in creating complex peptides for research and pharmaceutical development. The tert-butyl (tBu) protecting group on the cysteine thiol provides stability during synthesis. While not classified as a hazardous substance, adherence to proper safety and handling protocols is essential to ensure a safe laboratory environment and maintain the integrity of the compound. This guide provides an in-depth overview of the safety, handling, storage, and disposal of Fmoc-Cys(tBu)-OH.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Fmoc-Cys(tBu)-OH is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C22H25NO4S | [1][2][3] |

| Molecular Weight | 399.5 g/mol | [1][2][4] |

| Appearance | White powder / Crystalline Powder | [1][5] |

| Melting Point | 135 - 145 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1][4] |

| Storage Temperature | 2-8°C | [4][6] |

| Optical Rotation | [a]D20 = -22 ± 3 º (c=1 in DMF) | [1] |

Hazard Identification and Safety Precautions

Although not classified as a hazardous substance or mixture, general laboratory safety precautions should be strictly followed.

| Hazard Statement | Precautionary Measures |

| Potential Health Effects | May be harmful if inhaled and may cause respiratory tract irritation. Avoid contact with skin and eyes. |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a lab coat should be worn. For operations that may generate dust, a type N95 (US) dust mask is recommended.[4][6] |

| Engineering Controls | Use in a well-ventilated area. If dust is generated, use process enclosures or local exhaust ventilation. |

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of Fmoc-Cys(tBu)-OH and ensure the safety of laboratory personnel.

Handling:

-

Avoid the formation of dust and aerosols.[7]

-

Provide appropriate exhaust ventilation at places where dust is formed.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

Experimental Protocols

Spill and Leak Procedures:

-

Small Spill:

-

Wear appropriate personal protective equipment (PPE).

-

Sweep up the spilled solid and place it in a suitable, sealed container for disposal.[7]

-

Avoid generating dust.

-

Clean the spill area with soap and water.

-

-

Large Spill:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Follow the small spill procedure, taking care to minimize dust generation.

-

Do not allow the product to enter drains.[7]

-

Disposal Guidelines:

-

Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated packaging should be disposed of in the same manner as the unused product.[6]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Fmoc-Cys(tBu)-OH from receipt to disposal.

Caption: Workflow for the safe handling of Fmoc-Cys(tBu)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Cys(tBu)-OH | C22H25NO4S | CID 7009544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Cys(tBu)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. FMOC-Cys(tBu)-OH, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of Nα-Fmoc-S-tert-butyl-L-cysteine, Fmoc-Cys(tBu)-OH, in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protecting group for the cysteine thiol offers unique stability, making it suitable for strategies requiring an orthogonal protecting group that is resistant to standard trifluoroacetic acid (TFA) cleavage conditions. These protocols detail the coupling and deprotection steps, address potential side reactions, and provide robust methods for the final cleavage and deprotection of the tBu group, ensuring high peptide purity and yield.

Introduction to Fmoc-Cys(tBu)-OH in SPPS

In Fmoc-based solid-phase peptide synthesis, the protection of the nucleophilic thiol side chain of cysteine is critical to prevent undesired side reactions, such as oxidation and alkylation.[1] The S-tert-butyl (tBu) group is a valuable tool in the peptide chemist's arsenal due to its high stability to the acidic conditions used to cleave most other common side-chain protecting groups (e.g., Boc, Trt).[2] This stability allows for the synthesis of protected peptide fragments that can be purified before the final, selective deprotection of the Cys(tBu) residue.

However, the robustness of the S-tBu group necessitates the use of harsher, more specialized cleavage cocktails for its removal, typically involving reagents like trimethylsilyl bromide (TMSBr), trifluoromethanesulfonic acid (TFMSA), or mercury(II) acetate.[2] Careful selection of the synthetic strategy and cleavage method is therefore paramount to success.

Data Presentation: Reagents and Conditions

Table 1: Recommended Coupling Conditions for Fmoc-Cys(tBu)-OH

| Coupling Reagent | Activator/Base | Molar Equivalents (AA:Reagent:Base) | Typical Coupling Time | Purity/Efficiency | Notes & Considerations |

| HBTU / HATU | DIPEA | 1 : 0.95 : 2 | 30 - 60 min | High | Fast and efficient.[3] Potential for racemization, especially with extended pre-activation. Use of a weaker base like collidine can mitigate this.[4] |

| DIC / HOBt | N/A (or catalytic DIPEA) | 1 : 1 : 1 | 1 - 2 hours | High | Cost-effective and low racemization risk.[5] The formation of insoluble diisopropylurea (DIU) can be a practical issue in some automated systems. |

| DIC / OxymaPure | N/A | 1 : 1 : 1 | 1 - 2 hours | High | Safer alternative to HOBt with comparable or better performance in suppressing racemization.[6] |

| PyBOP | DIPEA | 1 : 1 : 2 | 30 - 60 min | High | Similar to HBTU in efficiency. |